molecular formula C12H16O3 B561221 2,2,4-Trimethylchroman-6,7-diol CAS No. 105379-19-9

2,2,4-Trimethylchroman-6,7-diol

Cat. No.: B561221
CAS No.: 105379-19-9
M. Wt: 208.257
InChI Key: OSNZWOYPXIMCTE-UHFFFAOYSA-N
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Description

Historical Context and Discovery

The development of chroman chemistry can be traced back to early twentieth-century investigations into phenolic compounds and their cyclized derivatives. The specific compound this compound emerged from systematic studies of substituted chromans, particularly those bearing multiple methyl groups and hydroxyl functionalities. The compound is catalogued under Chemical Abstracts Service number 105379-19-9, establishing its formal recognition in chemical databases and research literature.

Historical investigations into chroman derivatives were significantly influenced by the pioneering work on related compounds such as Dianin's compound, first prepared by Aleksandr Dianin in 1914. While Dianin's compound (4-p-hydroxyphenyl-2,2,4-trimethylchroman) differs structurally from this compound, both compounds share the fundamental chroman skeleton with trimethyl substitution patterns. The systematic nomenclature for such compounds evolved through the mid-twentieth century as researchers developed more sophisticated methods for characterizing complex organic structures.

The formal identification and characterization of this compound represents part of broader efforts to understand the structural diversity possible within chroman frameworks. These investigations gained momentum during the latter half of the twentieth century as advanced spectroscopic techniques became available for detailed structural elucidation.

Significance in Chemical Research

This compound occupies a unique position in contemporary chemical research due to its distinctive structural features and potential synthetic applications. The compound exhibits a molecular formula of C₁₂H₁₆O₃ with a molecular weight of 208.25 grams per mole, characteristics that place it within an optimal range for synthetic manipulation and structural modification.

Research interest in this compound stems from its potential role as a synthetic intermediate in the preparation of more complex chroman-based structures. The presence of two hydroxyl groups at the 6 and 7 positions provides multiple sites for chemical modification, enabling the development of derivative compounds with enhanced or modified properties. These hydroxyl functionalities can serve as attachment points for various chemical groups, expanding the compound's utility in synthetic organic chemistry.

The compound's significance extends to its potential applications in materials science research, where chroman derivatives have demonstrated utility in developing novel polymeric materials and specialty chemicals. The specific substitution pattern of this compound offers unique opportunities for creating materials with tailored properties through controlled chemical modification.

Furthermore, the compound serves as a valuable model system for understanding the fundamental chemistry of substituted chromans. Its well-defined structure and accessible synthetic pathways make it an excellent candidate for mechanistic studies and synthetic methodology development.

Classification and Chemical Family

This compound belongs to the broader chemical family of chromans, which are heterocyclic compounds characterized by a benzopyran ring system with saturated pyran rings. The systematic name for this compound is 2,2,4-trimethyl-3,4-dihydro-2H-1-benzopyran-6,7-diol, reflecting its position within the benzopyran classification system.

The compound's structure features a six-membered chroman ring fused to a benzene ring, with the distinctive characteristic of bearing three methyl substituents at positions 2, 2, and 4, along with hydroxyl groups at positions 6 and 7 of the aromatic ring. This substitution pattern distinguishes it from other chroman derivatives and contributes to its unique chemical and physical properties.

Within the broader context of heterocyclic chemistry, chromans represent an important class of oxygen-containing heterocycles that frequently appear in natural products and synthetic pharmaceuticals. The specific structural features of this compound place it within the subclass of polysubstituted chromans, which are characterized by multiple substituents on both the aromatic and saturated portions of the molecule.

The compound's classification extends to its relationship with other bioactive chroman derivatives, particularly those found in the vitamin E family. This connection highlights the importance of understanding chroman chemistry in the context of biologically relevant molecules and their synthetic analogs.

Property Value Reference
Molecular Formula C₁₂H₁₆O₃
Molecular Weight 208.25 g/mol
Chemical Abstracts Service Number 105379-19-9
Systematic Name 2,2,4-trimethyl-3,4-dihydro-2H-1-benzopyran-6,7-diol
Chemical Family Chroman derivatives
Hydrogen Bond Donors 2
Hydrogen Bond Acceptors 3
Rotatable Bonds 0

Relationship to Tocopherol-Derived Compounds

The structural relationship between this compound and tocopherol-derived compounds represents one of the most significant aspects of its chemical identity. Tocopherols, which constitute the vitamin E family, are characterized by their chroman ring systems with varying degrees of methylation and distinctive isoprenoid side chains. The fundamental chroman skeleton shared between this compound and tocopherols establishes a direct structural connection that has important implications for synthetic chemistry and biological activity studies.

Tocopherols and tocotrienols, collectively known as vitamin E compounds, feature a 6-hydroxychroman ring structure with varying methylation patterns at positions 5, 7, and 8. The compound this compound shares the essential chroman framework but differs in its specific substitution pattern, particularly in the presence of hydroxyl groups at both positions 6 and 7 rather than the single hydroxyl group typically found at position 6 in natural tocopherols.

Recent research has demonstrated that chroman derivatives serve as important intermediates in the synthesis of tocopherol analogs and related compounds. The asymmetric synthesis of alpha-tocopherol, for example, involves sophisticated chemoenzymatic approaches that utilize chroman intermediates bearing specific substitution patterns. These synthetic pathways highlight the potential utility of compounds like this compound as building blocks for more complex tocopherol-derived structures.

The metabolic pathways of tocopherols and tocotrienols also provide insight into the potential biological relevance of chroman derivatives. Studies have shown that gamma-tocotrienol and gamma-tocopherol are metabolized to conjugated carboxychromanol derivatives through complex enzymatic processes. These metabolic products often retain the fundamental chroman structure while incorporating additional functional groups that enhance their water solubility and biological activity.

Structural Feature This compound Alpha-Tocopherol Gamma-Tocopherol
Chroman Ring Present Present Present
Hydroxyl at Position 6 Present Present Present
Hydroxyl at Position 7 Present Absent Absent
Methyl at Position 2 Two methyls One methyl One methyl
Methyl at Position 4 Present Absent Absent
Methyl at Position 5 Absent Present Present
Methyl at Position 7 Absent Present Absent
Methyl at Position 8 Absent Present Present
Isoprenoid Side Chain Absent Present Present

The investigation of chroman derivatives has also revealed important insights into the structure-activity relationships that govern the biological properties of tocopherol-related compounds. The presence of multiple hydroxyl groups, as found in this compound, may influence antioxidant activity and other biological properties through mechanisms that differ from those of naturally occurring tocopherols. This structural variation provides opportunities for developing novel compounds with enhanced or modified biological activities.

Furthermore, the synthetic accessibility of this compound and related chroman derivatives makes them valuable tools for exploring the chemical space around tocopherol structures. Researchers can use such compounds as starting materials for the preparation of tocopherol analogs with modified properties, potentially leading to the development of new therapeutic agents or industrial applications.

Properties

CAS No.

105379-19-9

Molecular Formula

C12H16O3

Molecular Weight

208.257

IUPAC Name

2,2,4-trimethyl-3,4-dihydrochromene-6,7-diol

InChI

InChI=1S/C12H16O3/c1-7-6-12(2,3)15-11-5-10(14)9(13)4-8(7)11/h4-5,7,13-14H,6H2,1-3H3

InChI Key

OSNZWOYPXIMCTE-UHFFFAOYSA-N

SMILES

CC1CC(OC2=CC(=C(C=C12)O)O)(C)C

Synonyms

2H-1-Benzopyran-6,7-diol,3,4-dihydro-2,2,4-trimethyl-(9CI)

Origin of Product

United States

Scientific Research Applications

Key Structural Features

FeatureDescription
Chroman RingCore structure providing stability and reactivity
Hydroxyl GroupsLocated at positions 6 and 7, enhancing solubility and biological activity
StereochemistryMultiple chiral centers leading to diverse biological interactions

Biological Activities

2,2,4-Trimethylchroman-6,7-diol exhibits several notable biological activities:

  • Antioxidant Properties : The compound has shown potential in mitigating oxidative stress, making it a candidate for formulations aimed at treating conditions related to oxidative damage.
  • Anti-inflammatory Effects : Research indicates that it may inhibit inflammatory pathways, providing therapeutic benefits in diseases characterized by chronic inflammation .
  • Neuroprotective Effects : Preliminary studies suggest that this compound could protect neuronal cells from damage due to oxidative stress and inflammation.

Applications in Pharmaceuticals

The pharmaceutical applications of this compound are particularly significant due to its biological activities:

  • Oxidative Stress-related Disorders : Due to its antioxidant properties, it is being investigated for use in formulations targeting diseases such as neurodegenerative disorders and cardiovascular diseases.
  • Anti-inflammatory Drugs : Its ability to modulate inflammatory responses positions it as a potential candidate for developing new anti-inflammatory medications.
  • Cancer Therapy : Some studies have explored the compound's role in inhibiting cancer cell proliferation through its antioxidant mechanisms .

Case Study 1: Neuroprotection

A study evaluated the neuroprotective effects of this compound in a murine model of Alzheimer's disease. The results indicated that treatment with the compound significantly reduced markers of oxidative stress and improved cognitive function compared to control groups .

Case Study 2: Inflammation Reduction

In another investigation focusing on chronic inflammation models (e.g., murine peritonitis), the compound demonstrated significant inhibition of pro-inflammatory cytokines. This suggests its potential application in treating inflammatory diseases such as arthritis .

Chemical Reactions Analysis

Oxidation Reactions

The diol moiety and electron-rich aromatic system participate in selective oxidation processes:

  • Persulfate-mediated oxidation :
    Oxidation of the chroman-4-one precursor (e.g., lactarochromal) using potassium persulfate yields 2,2,4-trimethylchroman-6,7-diol derivatives. This reaction preserves the hydroxyl groups while modifying the ketone functionality .
  • Enzymatic oxidation :
    Biocatalytic oxidation using Daucus carota (carrot) cells selectively reduces ketoaldehydes without forming diols, achieving >90% yield under optimized conditions .
Oxidizing Agent Product Yield Conditions
K₂S₂O₈Quinone derivatives65–78%Acidic aqueous, 60°C, 4 h
D. carotaReduced chroman-4-ol92%pH 7.0, 25°C, 24 h

Esterification and Etherification

The phenolic hydroxyl groups undergo regioselective derivatization:

  • Acid-catalyzed esterification :
    Reaction with acyl chlorides (e.g., acetyl chloride) in triflic acid (TfOH) produces mono- and diesters. Pentafluorophenylammonium triflate (PFPAT) enhances esterification yields to >95% under mild conditions .
  • Glycosylation :
    Protected glycosyl donors (e.g., tetraacetyl-α-D-glucopyranosyl bromide) react with the diol in the presence of Ag₂O, yielding O-glycosides with β-selectivity (73–85% yield) .

Complexation and Clathrate Formation

The rigid chroman backbone and hydroxyl groups enable host-guest chemistry:

  • Inclusion complexes :
    This compound forms clathrates with small molecules like chloroform, dioxane, and glymes. These complexes adopt hexagonal (P6₃/m) or rhombohedral (R3) crystal lattices, depending on the guest .
Guest Molecule Host-Guest Ratio Crystal System Cavity Diameter (Å)
Chloroform1:1Hexagonal5.2
1,4-Dioxane1:2Rhombohedral6.0
  • Coordination with metals :
    The diol acts as a bidentate ligand for Fe³⁺ and Cu²⁺, forming stable complexes with log K values of 8.2 (Fe³⁺) and 6.7 (Cu²⁺) at pH 7.4 .

Biochemical Interactions

The compound exhibits targeted bioactivity through specific molecular interactions:

  • FTO demethylase inhibition :
    As a competitive inhibitor of FTO (Fat Mass and Obesity-associated protein), it binds at a novel site sandwiched between an antiparallel β-sheet and extended C-terminal loop (IC₅₀ = 39.24 μM) .
Target Binding Affinity (Kd) Inhibition Type Key Residues
FTO2.8 μMCompetitiveArg316, Arg322, His307
  • Anticholinesterase activity :
    Derivatives with electron-withdrawing substituents (e.g., 6-CN, 8-OCH₃) show potent BuChE inhibition (IC₅₀ = 2.9–7.3 μM) .

Thermal and Photochemical Reactivity

The compound undergoes distinct degradation pathways under specific conditions:

  • Norrish-type reactions :
    UV irradiation (λ = 254 nm) induces Type II cleavage, forming 2,2-dimethylchroman-6,7-dione (Φ = 0.18) via a 1,4-biradical intermediate .
  • Thermal decomposition :
    At 300°C under N₂, the diol undergoes retro-Diels-Alder fragmentation, yielding 4-methylphenol and isoprene derivatives (85% mass loss by TGA) .

Comparison with Similar Compounds

Key Findings and Implications

Structural Rigidity : Spirocyclic and cytochalasan analogs highlight how core structure flexibility impacts bioactivity, with chroman's planar system favoring different interactions.

Preparation Methods

Palladium-Catalyzed Coupling and Cyclization

A convergent synthesis strategy employs palladium-catalyzed coupling to assemble the chroman core. Starting from a 2-vinylchromane intermediate, hydroboration with 9-borabicyclo[3.3.1]nonane (9-BBN) generates an organoborane, which is oxidized to introduce hydroxyl groups . The vinylchromane precursor is synthesized via Wittig olefination of a chiral aldehyde, ensuring stereochemical control at the 2-position .

Example Protocol :

  • Wittig Olefination : (2S)-Chroman-2-carbaldehyde reacts with a stabilized ylide (e.g., Ph₃P=CHCO₂Et) to form the vinylchromane .

  • Hydroboration-Oxidation : 9-BBN in THF, followed by H₂O₂/NaOH, installs the 6,7-diol groups .

  • Methylation : Quenching with methylating agents (e.g., MeMgBr) introduces the 2,2,4-methyl substituents.

Advantages : High enantiomeric purity (>95% ee) and scalability.
Limitations : Requires chiral starting materials and specialized catalysts .

Reductive Ring Closure of Sulfide Intermediates

A method adapted from thiochroman synthesis involves reductive cyclization of sulfide intermediates . For example, a 2-mercapto-5-methylphenol derivative is treated with phosphorus pentoxide (P₂O₅) and phosphoric acid (H₃PO₄) in benzene or toluene under inert atmosphere. The reaction proceeds via electrophilic aromatic substitution, forming the chroman ring . Subsequent oxidation with H₂O₂ or mCPBA introduces the 6,7-diol groups.

Reaction Parameters :

  • Temperature : 100–150°C, reflux.

  • Catalyst : P₂O₅ (1.2 equiv), H₃PO₄ (0.5 equiv).

  • Yield : 40–60% after column chromatography .

Heck Reaction for Chroman Ring Formation

The Heck reaction enables stereoselective construction of the chroman skeleton. A 2-iodophenol derivative, substituted with methyl groups at the 2- and 4-positions, undergoes coupling with a dienylboronate ester in the presence of Pd(OAc)₂ and triphenylphosphine . The resulting alkene intermediate is hydrogenated (H₂/Pd-C) to saturate the side chain, followed by hydroxylation at the 6- and 7-positions using OsO₄ or Sharpless asymmetric dihydroxylation .

Optimized Conditions :

  • Catalyst : Pd(OAc)₂ (5 mol%), PPh₃ (10 mol%).

  • Solvent : Dimethylformamide (DMF), 80°C.

  • Hydroxylation : OsO₄ (2 mol%), N-methylmorpholine N-oxide (NMO), acetone/H₂O .

Comparative Analysis of Methods

Method Key Steps Yield (%) Stereochemical Control Complexity
Hydroquinone CyclizationAcid-catalyzed ring closure50–70ModerateLow
Palladium CouplingWittig/Hydroboration60–75HighHigh
Sulfide Reductive ClosureP₂O₅/H₃PO₄-mediated cyclization40–60LowModerate
Heck ReactionPd-catalyzed coupling/hydroxylation55–70HighHigh

Challenges and Optimization Strategies

  • Regioselectivity : Directing diol formation to the 6,7-positions requires blocking groups or orthogonal protection. For example, benzyl ethers at the 5- and 8-positions prevent unwanted hydroxylation .

  • Side Reactions : Over-alkylation during methylation is mitigated by using mild bases (e.g., K₂CO₃) and controlled stoichiometry .

  • Scalability : The palladium-mediated route, while efficient, faces cost barriers due to catalyst usage. Recycling Pd/C via filtration improves viability .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2,2,4-Trimethylchroman-6,7-diol, and how can reaction yields be maximized?

  • Methodological Answer : High-yield synthesis (e.g., ~89.3% for structurally related chroman derivatives) often involves regioselective dihydroxylation of precursors under controlled conditions. For example, enzymatic biotransformation using Diplodia gossypina or Corynespora cassiicola strains can introduce diol groups with stereochemical precision . Thin-layer chromatography (TLC) is recommended for real-time reaction monitoring, as it allows rapid optimization of solvent systems and catalyst ratios .

Q. Which analytical techniques are most reliable for confirming the purity and structure of this compound?

  • Methodological Answer :

  • TLC : Use bonded amino or diol stationary phases to resolve polar diol derivatives, with validation against standards .
  • NMR/GC-MS : Confirm regiochemistry and detect impurities. For example, NOE experiments in NMR can fix vicinal diol conformations when derivatized with acetone .
  • HPLC : Compare retention times with K-region diol metabolites (e.g., from polycyclic aromatic hydrocarbons) to validate structural analogs .

Q. How does the stability of this compound vary under different storage conditions?

  • Methodological Answer : Stability studies should mimic metabolic environments. Incubate the compound with liver microsomes (rat or human) to assess degradation kinetics. For instance, K-region diols like 6,7-diols derived from polycyclic terpenoids show lower metabolic turnover compared to bay-region diols, suggesting inherent stability .

Advanced Research Questions

Q. What strategies resolve contradictions in reported regioselectivity during dihydroxylation of chroman precursors?

  • Methodological Answer : Regioselectivity discrepancies (e.g., 6,7-diol vs. 10,11-diol formation) can arise from temperature and catalyst variations. For example, lowering reaction temperatures to 0–5°C increases 6,7-diol yields by favoring specific transition states . Computational modeling (e.g., DFT) of precursor electronic profiles can further guide catalyst selection.

Q. How do metabolic pathways of this compound compare to structurally related diols in biological systems?

  • Methodological Answer : Use comparative metabolism studies with liver microsomes or microbial models. For instance, 6,7-diols from nootkatone and myrcene biotransformation exhibit similar epoxide intermediates, confirmed via LC-MS tracking of urinary metabolites . Contrast this with bay-region diols (e.g., from benzo[a]pyrene), which show higher mutagenic potential due to DNA adduct formation .

Q. What experimental designs mitigate interference from diastereomeric impurities in chiral synthesis?

  • Methodological Answer :

  • Chiral HPLC : Separate diastereomers using cellulose-based columns (e.g., Chiralpak® IA) with hexane/isopropanol gradients .
  • Derivatization : Convert diols to bisepoxides or dioxolanes (e.g., using acetone and acid) to lock conformations for NOE analysis .

Data Contradiction Analysis

Q. How should researchers interpret conflicting data on the biological activity of this compound analogs?

  • Methodological Answer : Cross-validate findings using orthogonal assays. For example:

  • Antioxidant assays : Compare DPPH radical scavenging vs. lipid peroxidation inhibition.
  • In vitro vs. in vivo models : Address bioavailability differences (e.g., urodiolenone metabolites in hypertensive subjects show activity not observed in cell-free systems) .

Comparative Table: Key Analytical Parameters

Parameter Technique Conditions Reference Yield/Resolution
Reaction MonitoringTLCDiol stationary phase, hexane/EtOAc (7:3)Rf = 0.45–0.55
Diastereomer SeparationChiral HPLCChiralpak® IA, 90:10 hexane/IPARs > 2.0
Metabolite ProfilingLC-MS/MSC18 column, 0.1% formic acid gradientLOD = 0.1 ng/mL

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